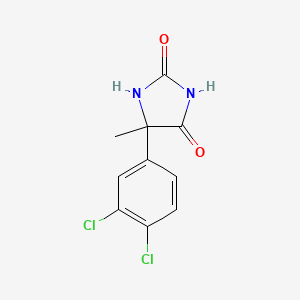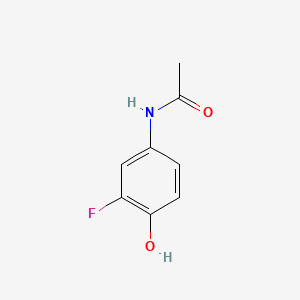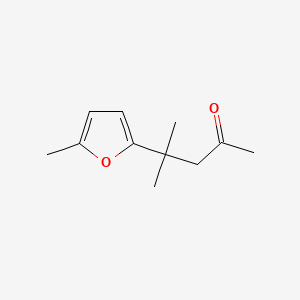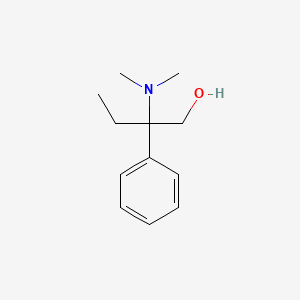
3-Cyclohexène-1-carboxamide, 1-méthyl-
Vue d'ensemble
Description
The compound "3-Cyclohexene-1-carboxamide, 1-methyl-" is a derivative of cyclohexene with a carboxamide functional group. It is related to various compounds studied in the provided papers, which explore the chemistry of cyclohexene derivatives and their potential applications in organic synthesis and material science.
Synthesis Analysis
The synthesis of related cyclohexene derivatives involves multiple steps and various chemical reactions. For instance, 1-(Trimethoxymethyl) cyclohexene was synthesized from N-methyl-N-phenylcyclohex-1-ene-1-carboxamide through a three-step process, indicating the complexity of synthesizing such compounds . Another example is the synthesis of Methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)-quinazoline-8-carbodithioate from cyclohexanone in one step, which showcases the possibility of direct synthesis routes for certain cyclohexene derivatives .
Molecular Structure Analysis
The molecular structure of cyclohexene derivatives is often characterized by spectroscopic methods such as NMR, UV-visible, and FTIR spectroscopy. For example, the structure of organotin compounds derived from methyl cyclohexene-1-carboxylate was established using full 1H, 13C, and 119Sn NMR data . The molecular mechanics studies on dipeptide models related to cyclohexene derivatives also provide insights into the conformational preferences of these molecules .
Chemical Reactions Analysis
Cyclohexene derivatives undergo various chemical reactions, including bromination, epoxidation, and hydrostannation. The bromination of 3-cyclohexene-1-carboxylic acid, for instance, yields mixtures of dibromo-derivatives and lactones, indicating regioselectivity and stereochemistry in these reactions . Free radical hydrostannation of methyl cyclohexene-1-carboxylate with trialkyltin hydrides results in cis products, demonstrating the influence of stereochemistry on reaction outcomes .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclohexene derivatives are influenced by their molecular structures. The conformational energy calculations on dipeptide models suggest that the global minima conformations are consistent with X-ray crystal structure data on similar peptidomimetics . The decomposition pathways of 3-methylcyclohexene radical isomers were investigated using ab initio theoretical methods, providing insights into the reactivity and stability of these intermediates .
Applications De Recherche Scientifique
J'ai effectué des recherches pour trouver des applications de recherche scientifique spécifiques pour le « 3-Cyclohexène-1-carboxamide, 1-méthyl- », également connu sous le nom de « 1-méthylcyclohex-3-ène-1-carboxamide ». Cependant, les résultats de la recherche ne fournissent pas une liste directe de six à huit applications uniques. Au lieu de cela, ils mentionnent diverses réactions chimiques et transformations impliquant des composés similaires, ce qui pourrait suggérer des applications potentielles dans des domaines tels que la synthèse organique et la catalyse. Voici quelques domaines où ce composé ou des composés similaires pourraient être appliqués :
Synthèse organique
Le composé peut être utilisé dans la synthèse de nouveaux dérivés de lactones bicycliques, comme l'indique une étude qui a commencé à partir de composés apparentés pour obtenir des dérivés de cyclohexène carboxamide .
Catalyse
Dans des procédés catalytiques comme l'hydrodésulfuration et l'hydrogénation des oléfines, des composés similaires ont été observés pour subir un réarrangement, produisant diverses oléfines cycliques ramifiées .
Réduction chimiosélective
La réduction chimiosélective des carboxamides est une transformation difficile mais précieuse en chimie synthétique. La capacité de réduire sélectivement les carboxamides très stables en présence de groupes fonctionnels sensibles est d'une grande importance pour les chimistes universitaires et industriels .
Safety and Hazards
Orientations Futures
The future directions for “3-Cyclohexene-1-carboxamide, 1-methyl-” could involve further exploration of efficient and enantioselective hydrolases for the biosynthesis of CHCA from methyl 3-cyclohexene-1-carboxylate (CHCM), as well as target-oriented screening from soil samples and gene mining from genome databases .
Mécanisme D'action
Target of Action
It’s worth noting that cyclohexene derivatives have been found to interact with glycosidases . Glycosidases are a crucial group of enzymes that facilitate the hydrolytic cleavage of glycosidic bonds . They play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases .
Mode of Action
It’s known that cyclohexene derivatives can undergo bromination and epoxidation reactions . In these reactions, hydroxymethyl (−CH2OH) and amide (−CONHR) groups attached to the cyclohexene ring were found to be effective in product formation .
Biochemical Pathways
It’s known that glycosidases, which cyclohexene derivatives can interact with, play essential roles in numerous biochemical pathways . These pathways are linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .
Result of Action
It’s known that cyclohexene derivatives can undergo bromination and epoxidation reactions, leading to the formation of new compounds .
Propriétés
IUPAC Name |
1-methylcyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVNOWJTFRSSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=CC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60989089 | |
| Record name | 1-Methylcyclohex-3-ene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60989089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69352-89-2 | |
| Record name | 3-Cyclohexene-1-carboxamide, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352892 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methylcyclohex-3-ene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60989089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














